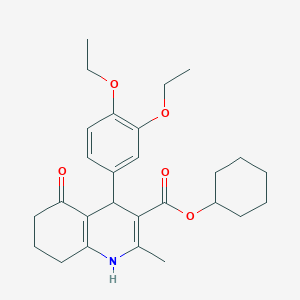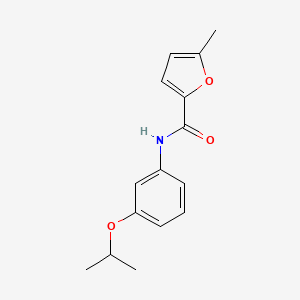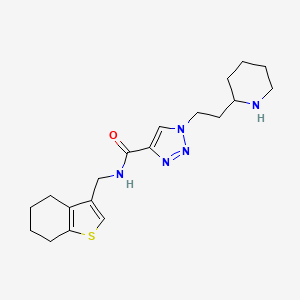![molecular formula C18H23N5OS B5564029 4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)
4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine often involves the reaction of substituted 2-(chloromethyl)-pyridines and imidazole or pyrimidine derivatives in the presence of sodium methoxide, leading to a series of substituted pyridinyl-methylthio-imidazoles and pyrimidines. For example, reactions involving substituted imidazole-2-thione and different pyrimidine-2-thiol have led to corresponding pyridinyl-methylthio-pyrimidine derivatives with good yields and confirmed molecular structures through single-crystal X-ray diffraction analyses (Ma et al., 2016).
Molecular Structure Analysis
The molecular structures of compounds within this chemical family, including imidazoles and pyrimidines, are often confirmed via single-crystal X-ray diffraction. These analyses reveal the crystallographic and molecular geometry, including bond lengths, angles, and symmetry, providing insights into the steric and electronic properties of the molecules (Ma et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Cytoprotective Antiulcer Activity : Compounds related to the structure of interest have been synthesized and evaluated for their cytoprotective antiulcer activities. Notably, certain derivatives demonstrated potent inhibition of ulcers induced by HCl-ethanol and water-immersion stress in rats, alongside low acute toxicity (Ikeda et al., 1996).
Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone have been synthesized and shown to possess analgesic and anti-inflammatory activities. These compounds were identified as potent cyclooxygenase inhibitors with significant COX-2 selectivity, offering insights into potential therapeutic applications (Abu‐Hashem et al., 2020).
Antiviral Activity : Certain analogues of the compound have demonstrated antiviral activities. A specific study highlighted the synthesis of analogues showing potent activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
Antineoplastic Activity : Research into benzimidazole condensed ring systems related to the compound has led to the discovery of derivatives with varying degrees of antineoplastic activity against certain cancer cell lines, indicating potential applications in cancer chemotherapy (Abdel-Hafez, 2007).
Breast Cancer Chemotherapy : Novel selenylated imidazo[1,2-a]pyridines have been designed, synthesized, and shown to exhibit promising activity against breast cancer cells. These compounds inhibited cell proliferation and induced apoptosis, highlighting their potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-2-methylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-13-20-17(15-5-11-25-18(15)21-13)23-7-3-4-14(12-23)16-19-6-8-22(16)9-10-24-2/h5-6,8,11,14H,3-4,7,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNNEUPZPHZDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)N3CCCC(C3)C4=NC=CN4CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5563950.png)
![(1S*,5R*)-3-[(3-chlorobenzyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563952.png)


![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzamide](/img/structure/B5563980.png)
![5-methyl-2-(methylthio)-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5563988.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide](/img/structure/B5563995.png)
![5-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-2-methoxyphenyl acetate](/img/structure/B5564001.png)
![4-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-phenyl-2-piperazinone](/img/structure/B5564010.png)
![3-{2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5564020.png)
![7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5564022.png)


![(4R)-1-benzyl-N-ethyl-4-{[(2-methylphenyl)acetyl]amino}-L-prolinamide](/img/structure/B5564047.png)